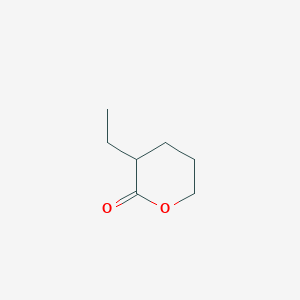

2H-Pyran-2-one, 3-ethyltetrahydro-

描述

Contextual Significance of Pyran-2-one Derivatives in Organic Chemistry Research

The 2H-pyran-2-one scaffold is a privileged structure in organic chemistry, forming the core of numerous natural products and biologically active compounds. nih.govevitachem.com These six-membered oxygen-containing heterocycles are recognized for their diverse chemical reactivity, serving as versatile building blocks in the synthesis of more complex molecules. mdpi.comacs.org The presence of the lactone functionality and varying degrees of unsaturation allows for a wide range of chemical transformations, including cycloadditions, ring-opening reactions, and various functional group interconversions. sarthaks.com

Derivatives of 2H-pyran-2-one are investigated for their potential applications in medicinal chemistry, polymer science, and materials science. For instance, some pyran-2-one analogs have been studied for their photophysical properties and potential use in electronic devices. mdpi.com The saturated versions, tetrahydro-2H-pyran-2-ones (also known as delta-valerolactones), are of particular interest as monomers for the synthesis of biodegradable polyesters. chemicalbook.com The parent compound, δ-valerolactone, has been the subject of numerous studies exploring its polymerization behavior and the properties of the resulting polymers. chemicalbook.comnih.gov

Overview of Research Trajectories for 2H-Pyran-2-one, 3-ethyltetrahydro-

Direct and detailed research focusing exclusively on 2H-Pyran-2-one, 3-ethyltetrahydro-, is sparse in the current scientific literature. Its existence is noted primarily through chemical supplier catalogs and databases, which provide basic physicochemical properties. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 32821-68-4.

The research trajectory for this specific compound can be inferred from the broader study of substituted delta-valerolactones. Research in this area typically focuses on:

Synthesis: The introduction of substituents onto the delta-valerolactone (B126995) ring is a key area of investigation. General methods for the alkylation of lactones, such as the reaction of the enolate of δ-valerolactone with an alkyl halide (e.g., ethyl bromide), represent a plausible, though not explicitly documented, synthetic route to 2H-Pyran-2-one, 3-ethyltetrahydro-. Another potential, yet unconfirmed, route could be the catalytic hydrogenation of a corresponding unsaturated precursor, such as 3-ethyl-α-pyrone.

Characterization: For novel substituted lactones, comprehensive characterization using spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry is crucial to confirm the structure and purity.

Polymerization: A significant driver for research into substituted delta-valerolactones is their potential as monomers. The properties of the resulting polyesters can be tuned by the nature of the substituent on the lactone ring.

Scope and Objectives of the Research Compendium

Given the limited direct research on 2H-Pyran-2-one, 3-ethyltetrahydro-, the scope of this compendium is to:

Present the known fundamental properties of the compound.

Contextualize its potential chemical behavior and research interest based on the well-established chemistry of the parent compound, δ-valerolactone, and other substituted pyran-2-ones.

Highlight the absence of detailed experimental data and suggest this as a gap in the current body of chemical knowledge.

This article will adhere strictly to the available information and will not extrapolate beyond what can be reasonably inferred from the study of closely related analogs.

Known Properties and Data

While detailed research findings are not available, the fundamental properties of 2H-Pyran-2-one, 3-ethyltetrahydro- have been cataloged.

Table 1: Physicochemical Properties of 2H-Pyran-2-one, 3-ethyltetrahydro-

| Property | Value |

| CAS Number | 32821-68-4 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Synonyms | 3-Ethyl-delta-valerolactone, 3-Ethyltetrahydropyran-2-one |

This data is compiled from chemical supplier databases and does not originate from peer-reviewed research articles.

Potential Research Directions

The lack of dedicated research on 2H-Pyran-2-one, 3-ethyltetrahydro- presents several opportunities for investigation:

Definitive Synthesis and Characterization: The development and publication of a robust and high-yielding synthesis for this compound would be the first critical step. This would need to be accompanied by a full spectroscopic characterization, including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry. This data would serve as a crucial reference for any future studies.

Polymerization Studies: A key research question would be how the 3-ethyl substituent influences the ring-opening polymerization of the lactone compared to the unsubstituted δ-valerolactone. Studies would need to investigate the polymerization kinetics, the molecular weight and dispersity of the resulting poly(3-ethyl-δ-valerolactone), and the thermal and mechanical properties of the polymer.

Table 2: Hypothetical Research Investigation on the Polymerization of 2H-Pyran-2-one, 3-ethyltetrahydro-

| Research Question | Experimental Approach | Potential Data to be Generated |

| Can 2H-Pyran-2-one, 3-ethyltetrahydro- be polymerized? | Ring-opening polymerization (ROP) using various catalysts (e.g., organocatalysts, metal-based catalysts). | Polymer yield, molecular weight (Mn, Mw), dispersity (Đ). |

| How do the properties of poly(3-ethyl-δ-valerolactone) compare to poly(δ-valerolactone)? | Thermal analysis (DSC, TGA), mechanical testing (tensile strength, Young's modulus). | Glass transition temperature (Tg), melting temperature (Tm), decomposition temperature (Td), stress-strain curves. |

| What is the effect of the 3-ethyl group on biodegradability? | Enzymatic degradation assays, soil burial tests. | Rate of mass loss, changes in molecular weight over time. |

This table represents a potential, not an existing, research program.

Structure

3D Structure

属性

IUPAC Name |

3-ethyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMHTBMXCUARLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394726 | |

| Record name | 2H-Pyran-2-one, 3-ethyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32821-68-4 | |

| Record name | 2H-Pyran-2-one, 3-ethyltetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h Pyran 2 One, 3 Ethyltetrahydro and Its Analogs

Historical Development of Synthetic Routes to Tetrahydropyran-2-ones

The synthesis of the tetrahydropyran-2-one core, also known as δ-valerolactone, and its derivatives has evolved significantly from early, often harsh, procedures to more refined and controlled chemical reactions.

Early Approaches and Methodological Evolution

Initial methods for the creation of pyran-2-one structures often involved high-temperature reactions, such as the pyrolysis of heavy metal salts of coumalic acid. orgsyn.org A more direct and foundational approach to the saturated lactone ring system involved the reductive cyclization of 5-hydroxy-2-pentynoic acid. orgsyn.org Another classic method is the hydrogenation of the corresponding unsaturated lactone, dihydropyran-2-one, using catalysts like Raney nickel. wikipedia.org

A notable one-step procedure for the synthesis of 5,6-dihydro-2H-pyran-2-one, a direct precursor to the unsaturated 2H-pyran-2-one, involves the reaction of vinylacetic acid with paraformaldehyde in the presence of sulfuric acid. orgsyn.org The subsequent conversion to 2H-pyran-2-one could be achieved through bromination with N-bromosuccinimide followed by elimination. orgsyn.org While these early methods were effective, they often required harsh conditions and offered limited control over substitution patterns, particularly for creating analogs like 3-ethyltetrahydro-2H-pyran-2-one.

The evolution of these methods saw a shift towards intramolecular cyclization reactions, which provided better control over the ring formation. The instability of the simple 2H-pyran ring, which exists in equilibrium with its open-chain dienone form, was a significant challenge that drove the development of more stable, saturated analogs. nih.gov

Key Breakthroughs in Pyran-2-one Synthesis

Several key breakthroughs have significantly advanced the synthesis of tetrahydropyran-2-one and its derivatives. The development of the Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, became a convergent and powerful tool for constructing the tetrahydropyran (B127337) ring. organic-chemistry.orgntu.edu.sg This reaction can be catalyzed by Brønsted or Lewis acids and allows for the formation of substituted tetrahydropyrans with a degree of stereocontrol. organic-chemistry.orgresearchgate.net

The advent of transition-metal catalysis revolutionized the field. Palladium-catalyzed reactions, for instance, enabled novel pathways. A significant breakthrough was the palladium-catalyzed telomerization of butadiene with carbon dioxide, discovered in the 1970s, which directly produces a substituted tetrahydropyran-2-one ring system. rsc.orgrsc.org Similarly, gold- and copper-catalyzed intramolecular hydroalkoxylation of hydroxy allenes and olefins, respectively, provided mild and efficient routes to the tetrahydropyran skeleton. organic-chemistry.org

Another major advancement was the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHC-catalyzed [3+3] annulation reactions between alkynyl esters and enolizable ketones, or between α,β-unsaturated aldehydes and other partners, have emerged as powerful, metal-free methods for constructing functionalized pyran-2-ones. acs.orgnih.gov These reactions often proceed under mild conditions with high regioselectivity. acs.orgnih.gov

Contemporary Synthetic Strategies for 2H-Pyran-2-one, 3-ethyltetrahydro-

Modern synthetic efforts are largely focused on achieving high stereoselectivity, improving efficiency, and incorporating principles of green chemistry.

Stereoselective Synthesis of 3-Substituted Tetrahydropyran-2-ones

Creating the specific stereochemistry of 3-ethyltetrahydro-2H-pyran-2-one requires precise control over the introduction of the ethyl group at the C3 position. Several advanced strategies have been developed for this purpose.

One effective method involves the acid-mediated cyclization of allylsilyl alcohols. This approach allows for the stereocontrolled creation of a quaternary center at C2 and a vicinal tertiary stereocenter at C3, yielding polysubstituted tetrahydropyrans with excellent diastereoselectivity (>95:5). uva.es Another strategy is the direct alkylation of a pre-formed enolate of a tetrahydropyran-2-one. For instance, 3-methyltetrahydro-2H-pyran-2-one can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then treated with an alkyl halide (e.g., methyl iodide) to introduce a second substituent at the C3 position. prepchem.com This principle can be adapted for the synthesis of the 3-ethyl derivative.

Intramolecular epoxide ring opening (IERO) of 4,5-epoxy alcohols is a powerful method for forming tetrahydropyran rings with defined stereochemistry. nih.gov The inherent kinetic preference for 5-exo cyclization to form a tetrahydrofuran (B95107) ring must be overcome, which can be achieved by using specific substrates and reaction conditions that favor the 6-endo transition state. nih.gov

The table below summarizes some contemporary stereoselective methods applicable to the synthesis of 3-substituted tetrahydropyran-2-ones.

| Method | Key Reagents/Catalyst | Description | Key Advantages |

|---|---|---|---|

| Acid-Mediated Cyclization | Brønsted Acid (e.g., p-TsOH) | Cyclization of specifically designed allylsilyl alcohols provides highly substituted tetrahydropyrans. uva.es | Excellent diastereoselectivity (>95:5) for vicinal stereocenters. uva.es |

| Enolate Alkylation | LDA, Alkyl Halide | Direct alkylation at the α-position (C3) of a pre-existing tetrahydropyran-2-one ring. prepchem.com | Direct and versatile for introducing various alkyl groups. |

| Intramolecular Epoxide Ring Opening (IERO) | Acid or Base (e.g., BF₃·Et₂O, Cs₂CO₃) | Cyclization of 4,5-epoxy alcohols, where the stereochemistry of the epoxide and alcohol dictates the product's stereochemistry. nih.gov | High stereospecificity, useful in complex natural product synthesis. nih.gov |

| Prins Cyclization | InCl₃, Lewis Acids | Reaction of homoallylic alcohols with aldehydes to form polysubstituted tetrahydropyrans with high diastereoselectivity. organic-chemistry.org | Convergent, builds complexity quickly. ntu.edu.sg |

Green Chemistry Approaches in 2H-Pyran-2-one, 3-ethyltetrahydro- Synthesis

The principles of green chemistry, focusing on sustainability and atom economy, have been increasingly applied to the synthesis of tetrahydropyran-2-ones.

A prime example is the synthesis of the analog 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one from butadiene and carbon dioxide (CO₂). rsc.orgrsc.org This palladium-catalyzed telomerization reaction utilizes CO₂, a greenhouse gas and waste product, as a C1 feedstock. The resulting lactone is composed of 28.9% CO₂ by weight, representing a significant step towards a circular carbon economy. rsc.orgrsc.org

Another green route involves the use of biomass-derived starting materials. Tetrahydrofurfuryl alcohol (THFA), which can be produced from the dehydration of hemicellulose, can be catalytically converted to tetrahydropyran (THP). mdpi.comresearchgate.net The process involves a rearrangement of THFA to 2-hydroxytetrahydropyran (B1345630) over a Cu-ZnO/Al₂O₃ catalyst, followed by dehydration and hydrogenation. mdpi.comresearchgate.net This pathway provides a renewable alternative to petroleum-based syntheses.

Organocatalytic methods, which avoid the use of potentially toxic and expensive metals, are inherently greener. The Ramachary–Bressy–Wang Cycloaddition, for example, is a metal-free, multicomponent reaction that can be used to construct diverse tetrahydropyran derivatives with high atom economy and operational simplicity. wordpress.com

The following table compares key green chemistry approaches.

| Method | Green Feedstock/Reagent | Catalyst | Key Green Principle |

|---|---|---|---|

| Butadiene/CO₂ Telomerization | Carbon Dioxide (CO₂) | Palladium Complex | Use of a waste product (CO₂) as a renewable carbon source. rsc.orgrsc.org |

| Conversion of THFA | Tetrahydrofurfuryl Alcohol (from biomass) | Cu-ZnO/Al₂O₃ | Use of renewable feedstocks. mdpi.comresearchgate.net |

| Ramachary–Bressy–Wang Cycloaddition | - | Organocatalyst (e.g., amine) | Metal-free catalysis, high atom economy, multicomponent reaction. wordpress.com |

| NHC-Catalyzed Annulation | - | N-Heterocyclic Carbene (NHC) | Metal-free catalysis, mild reaction conditions. acs.orgnih.gov |

Chemoenzymatic and Biocatalytic Routes

The use of enzymes in synthesis offers unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of chiral tetrahydropyran-2-ones, chemoenzymatic and biocatalytic strategies are highly attractive.

Nature provides a blueprint for the stereoselective synthesis of tetrahydropyran rings through the intramolecular nucleophilic opening of epoxides, a process often governed by enzymes. nih.gov Synthetic chemists can mimic this by using isolated enzymes or whole-cell systems to perform key transformations. For instance, a racemic mixture of a precursor alcohol could be resolved using a lipase-catalyzed acylation, a common strategy to obtain enantiomerically pure starting materials.

Similarly, the stereoselective reduction of a ketone precursor to a secondary alcohol using a ketoreductase (KRED) can set a key stereocenter before cyclization. Baeyer-Villiger monooxygenases (BVMOs) are another class of powerful biocatalysts capable of converting cyclic ketones directly into lactones with high regio- and enantioselectivity. A suitably substituted cyclohexanone (B45756) could potentially be converted into a 3-ethyl-substituted tetrahydropyran-2-one using a BVMO. While specific enzymatic routes for 3-ethyltetrahydro-2H-pyran-2-one are not extensively documented, these established biocatalytic methods represent a promising frontier for its efficient and selective synthesis.

Convergent and Divergent Synthetic Pathways

The construction of the 3-ethyltetrahydro-2H-pyran-2-one scaffold and its derivatives can be approached through both convergent and divergent synthetic strategies. These approaches offer flexibility in accessing a variety of analogs with different substitution patterns.

One such convergent approach is the nucleophilic 1,2-addition of a (Z)-γ-silyloxyvinylzinc reagent to an α-ketoester like ethyl glyoxylate. This reaction, followed by desilylation and cyclization, yields a 3,6-dihydro-3-hydroxypyran-2-one intermediate. nih.gov This intermediate can then be further elaborated. For the synthesis of a 3-ethyl derivative, a subsequent allylic substitution reaction with an ethyl cuprate (B13416276) reagent on an in situ formed allylic phosphate (B84403) would furnish the desired 3-ethyl-5,6-dihydropyran-2-one, which can be readily hydrogenated to the target saturated lactone.

In contrast, a divergent synthesis begins with a common intermediate that is subsequently modified to produce a library of structurally related compounds. This approach is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry and for exploring the properties of a range of analogs. A key intermediate for the divergent synthesis of 3-substituted tetrahydropyran-2-ones can be a readily accessible δ-lactone that allows for functionalization at the C3 position.

A recently developed method that exemplifies a divergent approach involves the palladium or copper-catalyzed ring-opening cyclization of α-hydroxycyclopropanols. rsc.org This strategy can divergently lead to either δ-valerolactones or furanones from the same starting material by choosing the appropriate catalyst system. rsc.org For instance, starting from a suitable α-hydroxycyclopropanol, a palladium-catalyzed carbonylative lactonization can provide access to a range of δ-valerolactones with various substituents. rsc.org Another divergent strategy starts from a common precursor like 3,6-dihydro-3-hydroxypyran-2-one, which can undergo a series of reactions including allylic phosphate formation, cuprate-mediated allylic substitution, and 1,4-conjugate addition in a one-pot process to yield trans-4,5-disubstituted tetrahydropyran-2-ones. nih.gov

The following table summarizes representative examples of convergent and divergent synthetic strategies leading to δ-lactones and their precursors.

| Strategy | Key Reaction | Starting Materials | Intermediate/Product | Ref. |

| Convergent | Nucleophilic addition/Cyclization | (Z)-γ-silyloxyvinylzinc reagent, Ethyl glyoxylate | 3,6-dihydro-3-hydroxypyran-2-one | nih.gov |

| Convergent | Diastereoselective aldol (B89426) reaction | N-acyl thiazolidinethione, s-trioxane | Substituted δ-valerolactone | nih.gov |

| Divergent | Pd-catalyzed carbonylative lactonization | α-hydroxycyclopropanol | δ-valerolactone | rsc.org |

| Divergent | One-pot allylic substitution/conjugate addition | 3,6-dihydro-3-hydroxypyran-2-one, Organocuprate | trans-4,5-disubstituted tetrahydropyran-2-one | nih.gov |

Scale-Up and Process Chemistry Considerations in Research Contexts

The transition of a synthetic route from a laboratory-scale procedure to a larger, more practical scale within a research or industrial setting introduces a unique set of challenges and considerations. For the synthesis of 2H-Pyran-2-one, 3-ethyltetrahydro- and its analogs, several factors are crucial for a successful scale-up.

Catalyst Selection and Efficiency: Many modern synthetic methods for lactone synthesis rely on transition metal catalysts. On a larger scale, the cost, toxicity, and ease of removal of the catalyst become critical factors. For instance, while palladium catalysts are highly effective for various transformations, their cost and the need for efficient removal from the final product necessitate the development of highly active catalysts with low loadings or the use of heterogeneous catalysts that can be easily separated and potentially recycled. For the industrial production of δ-valerolactone, gas-phase catalytic dehydrogenation of 1,5-pentanediol (B104693) is a common method. vulcanchem.com This process often utilizes copper-based catalysts, which are more cost-effective than precious metal catalysts.

Reaction Conditions and Safety: The optimization of reaction parameters such as temperature, pressure, and reaction time is essential for a safe and efficient scale-up. Exothermic reactions, for example, require careful monitoring and control of the reaction temperature to prevent runaways. The use of milder reaction conditions is always preferable. For instance, photoredox catalysis has emerged as a powerful tool for the synthesis of alkyl-substituted lactones under mild, room-temperature conditions, which can be advantageous for scale-up. acs.org

Solvent and Reagent Choice: The choice of solvents and reagents has a significant impact on the environmental footprint, cost, and safety of a process. On a larger scale, the use of hazardous or environmentally persistent solvents should be minimized. The development of solvent-free or aqueous reaction conditions is a key goal in green process chemistry. For example, the synthesis of 3-aryl-δ-lactones has been achieved via alkylation of the lithium dianion of the corresponding arylacetic acid followed by cyclization with DBU, often in high yields over both steps without the need for purification of the intermediate. researchgate.net

Purification and Isolation: The purification of the final product on a large scale can be a major bottleneck. Chromatographic purification, which is common in laboratory-scale synthesis, is often impractical and costly for large quantities. Therefore, developing processes that yield products of high purity directly from the reaction mixture or that can be purified by crystallization or distillation is highly desirable. For the synthesis of α-methylene-δ-valerolactone, a selective polymerization strategy was developed to separate the product from the starting material, δ-valerolactone, demonstrating a creative approach to purification on a larger scale.

The following table outlines key considerations for the scale-up of δ-lactone synthesis.

| Consideration | Key Factors | Example/Strategy |

| Catalyst | Cost, toxicity, activity, recyclability | Use of copper-based catalysts for dehydrogenation; development of highly active catalysts to reduce loading. |

| Reaction Conditions | Temperature, pressure, safety, energy consumption | Utilization of mild photoredox catalysis; careful control of exothermic reactions. |

| Solvents/Reagents | Environmental impact, cost, safety | Preference for greener solvents or solvent-free conditions; use of readily available and less hazardous reagents. |

| Purification | Efficiency, cost, scalability | Development of crystallization-induced purification; selective polymerization for separation. |

Reactivity and Reaction Mechanisms of 2h Pyran 2 One, 3 Ethyltetrahydro

Ring-Opening and Ring-Closing Reactions

The six-membered δ-lactone ring is relatively stable compared to smaller lactones but can be opened by various reagents. These reactions are typically reversible, with the ring-closing reaction (lactonization) being a key intramolecular esterification process. wikipedia.orgyoutube.com The equilibrium between the closed-ring lactone and the open-chain hydroxy acid or its derivatives is a central feature of its chemistry. wikipedia.org

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon of the lactone.

Formation of Tetrahedral Intermediate: The pi electrons of the carbonyl move to the oxygen atom, forming a tetrahedral oxyanion intermediate.

Ring-Opening: The ring is opened by the cleavage of the acyl-oxygen bond, transferring the electrons to the ring oxygen atom. This step is the "elimination" part of the addition-elimination mechanism.

Protonation: The resulting alkoxide is typically protonated in a subsequent step (often by the solvent or during workup) to yield the final 5-hydroxy-3-ethyl-substituted product.

This reaction is reversible, and the position of the equilibrium depends on the relative stability of the lactone versus the ring-opened product. wikipedia.org Studies on the methanolysis of various mono-methylated δ-valerolactones have provided insight into how substitution affects this equilibrium. Research has shown that α-methyl-δ-valerolactone (the methyl analog of the title compound) has a notably higher preference for the ring-opened product compared to isomers with methyl groups at other positions on the ring. nih.gov This suggests that the presence of the ethyl group at the C3 (alpha) position in 3-ethyltetrahydro-2H-pyran-2-one may similarly favor ring-opening under equilibrium conditions.

Both acids and bases can catalyze the ring-opening of 3-ethyltetrahydro-2H-pyran-2-one, primarily through hydrolysis or alcoholysis.

Acid-Catalyzed Transformations: In the presence of an acid, the carbonyl oxygen is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like water or alcohols. The reaction proceeds via the standard nucleophilic acyl substitution mechanism described above, but with an activated substrate. youtube.com The intramolecular cyclization of the corresponding 5-hydroxy acid to form the lactone is also an acid-catalyzed process. youtube.com

Base-Catalyzed Transformations: Under basic conditions, such as in the presence of sodium hydroxide (B78521), the lactone undergoes saponification. A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon without prior activation. This ring-opening reaction is effectively irreversible because the resulting carboxylate anion is deprotonated under the basic conditions, making it unreactive towards nucleophilic attack by the alcohol group to reform the lactone. Acidification in a separate workup step is required to produce the neutral hydroxy acid. wikipedia.org

The table below summarizes these key catalytic transformations.

| Reaction Type | Catalyst | Nucleophile | Description | Product (after workup) |

| Acid-Catalyzed Hydrolysis | H⁺ (e.g., H₂SO₄) | H₂O | Protonation of the carbonyl oxygen activates the lactone for attack by water, leading to ring opening. nih.gov | 5-hydroxy-3-ethylpentanoic acid |

| Acid-Catalyzed Alcoholysis | H⁺ (e.g., H₂SO₄) | R-OH | Similar to hydrolysis, an alcohol acts as the nucleophile to form an ester. nih.gov | 5-hydroxy-3-ethylpentanoic acid ester |

| Base-Catalyzed Hydrolysis (Saponification) | OH⁻ (e.g., NaOH) | OH⁻ | Direct nucleophilic attack by hydroxide opens the ring to form a carboxylate salt. wikipedia.org | 5-hydroxy-3-ethylpentanoic acid |

Functional Group Transformations at the Ethyl Moiety

The ethyl group is attached to the C3 carbon, which is the alpha-carbon relative to the carbonyl group. The protons on the methine group (the CH attached to the ring) are acidic due to the electron-withdrawing effect of the adjacent carbonyl. This acidity allows for the formation of an enolate, which is a key reactive intermediate for functionalizing this position.

The most common transformation is α-alkylation. This reaction involves two main steps:

Enolate Formation: The lactone is treated with a strong, non-nucleophilic, sterically hindered base to deprotonate the α-carbon. Lithium diisopropylamide (LDA) is commonly used for this purpose as it quantitatively converts the carbonyl compound to its enolate form, preventing side reactions like self-condensation. libretexts.orgyoutube.com

Nucleophilic Substitution: The resulting enolate acts as a potent carbon nucleophile and reacts with a suitable electrophile, typically a primary alkyl halide (e.g., methyl iodide, ethyl bromide), in an Sₙ2 reaction. libretexts.orgyoutube.com

This process allows for the synthesis of 3,3-disubstituted-δ-valerolactones, creating a quaternary carbon center at the C3 position.

| Reaction | Reagents | Mechanism | Product |

| α-Alkylation | 1. LDA, THF, -78 °C2. R'-X (Alkyl Halide) | Formation of a lithium enolate followed by Sₙ2 attack on the alkyl halide. libretexts.orgyoutube.com | 2H-Pyran-2-one, 3-ethyl-3-alkyl-tetrahydro- |

Stereochemical Outcomes of Reactions Involving the Tetrahydropyranone Ring

The C3 carbon of 2H-Pyran-2-one, 3-ethyltetrahydro- is a stereocenter. Therefore, reactions involving this center or the creation of new stereocenters on the ring must be considered in a stereochemical context.

When an enolate is formed at the C3 position, the stereocenter is destroyed as the carbon becomes sp²-hybridized and planar. The subsequent reaction of this achiral enolate with an electrophile can result in a racemic mixture if a new stereocenter is formed. However, stereocontrol can often be achieved through the use of chiral auxiliaries, chiral reagents, or by steric hindrance from the existing parts of the molecule directing the approach of the incoming electrophile.

Another important reaction with significant stereochemical outcomes is the reduction of the carbonyl group. The reduction of substituted tetrahydropyranones can proceed with high diastereoselectivity. For instance, the reduction of 2,6-disubstituted tetrahydropyranones with lithium aluminum hydride has been shown to produce 4-hydroxy-tetrahydropyrans with a high degree of cis selectivity between the newly formed hydroxyl group and the adjacent substituents. nih.gov Applying this principle to 3-ethyltetrahydro-2H-pyran-2-one, reduction would yield 3-ethyl-tetrahydropyran-2-ol, and the stereochemical relationship between the C2-hydroxyl and the C3-ethyl group would be influenced by the steric approach control of the hydride reagent.

Halolactonization, while a method for synthesizing lactones, also provides insight into the stereochemical control of reactions involving the pyranone ring system. These reactions, which involve the halogen-initiated cyclization of unsaturated carboxylic acids, are known to be highly stereoselective, affording halogenated lactones with well-defined relative stereochemistry. rsc.org

Transition Metal-Catalyzed Reactions and Coupling Methodologies

The reactivity of 3-ethyltetrahydro-2H-pyran-2-one can be expanded through the use of transition metal catalysis. A prominent example is the palladium-catalyzed α-arylation of carbonyl compounds, a powerful method for forming carbon-carbon bonds. organic-chemistry.org While much of the research has focused on ketones, esters, and lactams, the principles are applicable to lactones. nih.govnih.gov

The reaction mechanism generally involves the following steps:

Formation of a lactone enolate using a suitable base.

Oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex to form an Ar-Pd(II)-X species.

Transmetalation of the enolate to the palladium center, replacing the halide.

Reductive elimination from the resulting palladium(II) complex to form the α-arylated lactone and regenerate the palladium(0) catalyst.

This methodology would allow for the synthesis of 3-aryl-3-ethyl-δ-valerolactones, creating a valuable quaternary stereocenter. The success of these reactions often depends on the careful selection of the palladium source, ligand, and base.

| Reaction Type | Catalyst/Ligand | Base | Reactants | Significance |

| Pd-catalyzed α-Arylation | Pd(dba)₂ / Hindered phosphine (B1218219) ligands (e.g., P(t-Bu)₃) | Strong, non-nucleophilic bases (e.g., NaHMDS, LHMDS) | Lactone + Aryl Halide (Ar-Br, Ar-Cl) | Forms a C(sp²)-C(sp³) bond at the α-position; creates a quaternary center. organic-chemistry.org |

Photochemical and Electrochemical Reactivity Studies

Specific photochemical and electrochemical studies on 2H-Pyran-2-one, 3-ethyltetrahydro- are not widely documented. However, the reactivity of the general class of saturated lactones can be inferred from related systems.

Photochemical Reactivity: Saturated lactones are generally stable to photolysis. However, photocatalysis can enable reactions that are otherwise difficult. For example, organic dye-sensitized photocatalysis has been used to generate carbon radicals from carboxylic acid derivatives, which can then undergo cyclization and further functionalization. nih.govacs.org A hypothetical photochemical reaction for 3-ethyltetrahydro-2H-pyran-2-one could involve the generation of a radical at the α-position, which could then participate in addition or coupling reactions. Research on other lactones has shown that photochemical reactions can lead to rearrangements or fragmentations. google.com

Electrochemical Reactivity: The carbonyl group of the lactone is electrochemically active and can be reduced. Electrochemical reduction could potentially lead to the formation of a radical anion intermediate, which could then be protonated to form a hemiacetal (lactone-ol) or dimerize. While specific studies on δ-valerolactone are scarce, the electrochemical reduction of esters is a known process. The material is generally considered stable and non-reactive under normal conditions, though it may form explosive vapor-air mixtures when heated. carlroth.comlobachemie.com

Due to the lack of direct studies, the photochemical and electrochemical behavior of 3-ethyltetrahydro-2H-pyran-2-one remains an area for future investigation.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy stands as the most powerful tool for the elucidation of the three-dimensional structure of organic molecules in solution. For 3-ethyltetrahydro-2H-pyran-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework and stereochemistry.

The analysis of ¹H and ¹³C NMR spectra offers the initial and fundamental information regarding the chemical environment of each nucleus within the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The proton NMR spectrum of 3-ethyltetrahydro-2H-pyran-2-one displays characteristic signals that can be assigned to the protons of the ethyl group and the tetrahydropyranone ring. Published data for the racemic form of this compound provides the following assignments semanticscholar.org:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H at C6 (CH₂-O) | 4.35 – 4.17 | m | |

| H at C3 (CH-C=O) | 2.43 – 2.28 | m | |

| H at C5 | 2.12 – 1.99 | m | |

| H at C4 and Ethyl CH₂ | 1.94 – 1.77 | m | |

| H at C5 and Ethyl CH₂ | 1.58 – 1.44 | m | |

| Ethyl CH₃ | 0.94 | t | 7.6 |

Note: The overlapping multiplets for the ring protons necessitate 2D NMR techniques for unambiguous assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment. For 3-ethyltetrahydro-2H-pyran-2-one, the chemical shifts are consistent with a saturated lactone structure. A key publication reports the following ¹³C NMR chemical shifts acs.org:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (C=O) | 174.5 |

| C6 (CH₂-O) | 68.4 |

| C3 (CH-C=O) | 41.0 |

| C5 | 24.3 |

| C4 | 24.2 |

| Ethyl CH₂ | 22.1 |

| Ethyl CH₃ | 11.3 |

The downfield shift of C2 is characteristic of a carbonyl carbon in a lactone, while the shift of C6 reflects its attachment to the ring oxygen. The presence of seven distinct signals confirms the proposed structure.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the ethyl group (CH₃ to CH₂) and along the tetrahydropyranone ring (e.g., H3 to H4, H4 to H5, H5 to H6). This is particularly useful for differentiating the overlapping methylene (B1212753) proton signals in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached carbon atom. This would definitively link the proton and carbon assignments, for instance, confirming that the multiplet at δ 2.43 – 2.28 ppm corresponds to the proton on the carbon at δ 41.0 ppm (C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the premier NMR technique for determining the spatial proximity of protons, which is essential for stereochemical and conformational analysis. For 3-ethyltetrahydro-2H-pyran-2-one, a NOESY experiment could help determine the relative orientation of the ethyl group. For instance, observing a NOE between the proton at C3 and one of the protons at C4 or C5 would provide insight into the preferred conformation of the ring and the orientation of the ethyl substituent.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula. For 3-ethyltetrahydro-2H-pyran-2-one (C₇H₁₂O₂), the expected exact mass can be calculated and compared to the experimental value to confirm its molecular formula. While specific HRMS data for this compound is not in the provided search results, a related derivative, (R)-3-allyl-3-ethyltetrahydro-2H-pyran-2-one, has been analyzed by HRMS, demonstrating the utility of this technique in confirming the elemental composition of substituted tetrahydropyranones acs.org.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This provides detailed information about the structure of the parent ion. For lactones, characteristic fragmentation pathways include the loss of small neutral molecules such as CO, CO₂, and H₂O, as well as cleavage of the ring.

While specific MS/MS data for 3-ethyltetrahydro-2H-pyran-2-one is not available, general fragmentation patterns for lactones are well-established. The fragmentation of five-membered lactones often involves the neutral loss of CO and/or H₂O researchgate.net. For six-membered lactones like 3-ethyltetrahydro-2H-pyran-2-one, similar fragmentation pathways can be expected. The ethyl substituent would also influence the fragmentation, potentially leading to the loss of an ethyl radical or ethene.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint that is characteristic of the functional groups present.

Infrared (IR) Spectroscopy:

The IR spectrum of a lactone is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For saturated six-membered lactones (δ-lactones), this band typically appears in the region of 1735-1750 cm⁻¹. The exact position can be influenced by ring strain and substituents. In addition to the carbonyl stretch, C-O stretching vibrations and C-H stretching and bending vibrations would also be present. The IR spectrum of the parent compound, tetrahydro-2H-pyran-2-one, shows a strong carbonyl absorption, providing a reference for substituted derivatives nist.gov.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The carbonyl stretch in lactones is also observable in the Raman spectrum. Raman spectroscopy is particularly sensitive to non-polar bonds and can be useful for analyzing the skeletal vibrations of the ring system. For chiral molecules like 3-ethyltetrahydro-2H-pyran-2-one, advanced techniques such as Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can provide detailed information about the absolute configuration and conformational analysis in solution. Studies on other chiral lactones have demonstrated the power of VCD in combination with quantum chemical calculations for unambiguous stereochemical assignment nih.govuco.es.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography stands as the definitive method for the determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, which collectively define the molecule's conformation.

While specific crystallographic data for 2H-Pyran-2-one, 3-ethyltetrahydro- is not available in published literature, the analysis of closely related structures provides significant insight into the expected conformational and stereochemical features. For instance, the crystal structure of a similar substituted tetrahydropyran-2-one, (3S,6S)-3,6-dimethyl-tetrahydro-2H-pyran-2-one, has been determined, offering a valuable model for understanding the stereochemistry of this class of compounds.

The pyranone ring in such saturated lactones typically adopts a non-planar conformation to minimize steric strain. Computational studies on the parent compound, δ-valerolactone, suggest that the ring exists in an equilibrium between a half-chair and a boat conformation, with the half-chair being the more stable form. The introduction of substituents, such as the ethyl group at the C3 position in 2H-Pyran-2-one, 3-ethyltetrahydro-, would be expected to influence this conformational preference, likely favoring a conformation that minimizes steric interactions by placing the ethyl group in a pseudo-equatorial position.

The determination of the absolute stereochemistry by X-ray crystallography relies on the anomalous dispersion of X-rays by the atoms in the crystal. By carefully analyzing the intensities of Bijvoet pairs of reflections, the absolute configuration of the chiral centers can be unambiguously assigned.

Table 1: Illustrative Crystal Data for a Related Substituted Tetrahydro-2H-pyran-2-one

| Parameter | Value (for (3S,6S)-3,6-dimethyl-tetrahydro-2H-pyran-2-one) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.453 |

| b (Å) | 9.872 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 785.4 |

| Z | 4 |

Note: The data presented in this table is for the related compound (3S,6S)-3,6-dimethyl-tetrahydro-2H-pyran-2-one as a representative example, due to the absence of published crystallographic data for 2H-Pyran-2-one, 3-ethyltetrahydro-.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The assessment of the enantiomeric purity of a chiral compound is crucial, and this is typically achieved through chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus enabling their separation and quantification. The enantiomeric excess (ee) is a measure of the purity of a chiral sample, calculated from the relative peak areas of the two enantiomers.

The selection of the appropriate chiral stationary phase and chromatographic conditions is critical for achieving a successful separation. For lactones such as 2H-Pyran-2-one, 3-ethyltetrahydro-, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in HPLC, while cyclodextrin-based columns are commonly used in GC.

Due to the lack of specific published methods for the chiral separation of 2H-Pyran-2-one, 3-ethyltetrahydro-, an illustrative method based on the separation of similar chiral lactones is presented below. The conditions outlined are typical for the enantiomeric resolution of small, volatile chiral compounds by GC.

Table 2: Illustrative Chiral Gas Chromatography (GC) Method for the Determination of Enantiomeric Excess of a Substituted δ-Lactone

| Parameter | Condition |

| Column | |

| Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Temperatures | |

| Injector | 250 °C |

| Detector (FID) | 270 °C |

| Oven Program | 60 °C (hold 2 min), ramp at 2 °C/min to 180 °C (hold 5 min) |

| Flow and Gas | |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Detector | Flame Ionization Detector (FID) |

| Expected Outcome | |

| Retention Time (R-enantiomer) | tR₁ |

| Retention Time (S-enantiomer) | tR₂ |

| Enantiomeric Excess (% ee) | [(Area₂ - Area₁) / (Area₂ + Area₁)] x 100 |

Note: The method detailed in this table is a representative example for the chiral separation of a related substituted δ-lactone and would require optimization for the specific analysis of 2H-Pyran-2-one, 3-ethyltetrahydro-.

Computational Chemistry and Theoretical Studies of 2h Pyran 2 One, 3 Ethyltetrahydro

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing the accessible conformations and the transitions between them.

For 2H-Pyran-2-one, 3-ethyltetrahydro-, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water or a non-polar solvent) and track the atomic trajectories over nanoseconds or microseconds. This would allow for the observation of ring puckering, the rotation of the ethyl group, and transitions between different chair and boat conformations.

Studies on similar molecules, such as γ-valerolactone (GVL), have used MD simulations to investigate their properties in liquid mixtures. researchgate.net These simulations, often employing force fields like OPLS (Optimized Potentials for Liquid Simulations), can reproduce experimental thermodynamic data and provide insights into intermolecular interactions. researchgate.net An MD simulation of 2H-Pyran-2-one, 3-ethyltetrahydro- would similarly elucidate its dynamic behavior and interactions with its environment, providing a more complete picture of its conformational preferences than static calculations alone.

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and for understanding the biological activity of small molecules.

Although specific biological targets for 2H-Pyran-2-one, 3-ethyltetrahydro- have not been established, docking studies could be hypothetically performed if a potential protein receptor were identified. Lactones and pyran-containing molecules are known to interact with various biological targets. For example, some α,β-unsaturated δ-lactones have been shown through docking to bind to α-tubulin, suggesting a possible mechanism for their cytotoxic effects. nih.gov

A docking study for 2H-Pyran-2-one, 3-ethyltetrahydro- would involve:

Obtaining the 3D structure of a target protein.

Generating a low-energy conformation of the lactone.

Using a docking program to systematically explore possible binding poses of the lactone within the protein's active site.

Scoring the poses based on binding affinity, which estimates the strength of the interaction.

The results would identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilizing the complex.

Reaction Pathway Modeling and Transition State Analysis

Understanding how a molecule is formed or how it reacts is a central theme in chemistry. Reaction pathway modeling uses computational methods to map out the energetic profile of a chemical reaction, from reactants to products, including the identification of high-energy transition states.

The synthesis of 2H-pyran-2-ones can occur through various routes, such as the Diels-Alder reaction of 3-acylamino-2H-pyran-2-ones with acetylenedicarboxylates. nih.gov Computational modeling of the synthesis of 2H-Pyran-2-one, 3-ethyltetrahydro- would involve calculating the energies of reactants, products, intermediates, and transition states for a proposed synthetic route. DFT calculations are commonly used for this purpose.

For example, a study on the ring-opening polymerization of δ-valerolactone used DFT to elucidate the reaction mechanism, identifying the zwitterionic tetrahedral intermediate and calculating the activation barrier for the ring-opening step. acs.org This type of analysis provides crucial mechanistic insights and can help in optimizing reaction conditions. By identifying the rate-determining step (the one with the highest energy barrier), chemists can devise strategies to improve reaction yields and rates.

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These in silico predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For 2H-Pyran-2-one, 3-ethyltetrahydro-, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Such computational protocols have become increasingly reliable and can significantly reduce the time required for structural elucidation of complex molecules. nih.gov

Similarly, the infrared (IR) spectrum can be predicted by performing a vibrational frequency calculation on the optimized geometry. The calculation yields the frequencies and intensities of the vibrational modes. For 2H-Pyran-2-one, 3-ethyltetrahydro-, a strong absorption band corresponding to the C=O stretch of the lactone would be a characteristic feature. DFT calculations on other pyranone derivatives have successfully reproduced experimental IR and Raman spectra. scifiniti.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2H-Pyran-2-one, 3-ethyltetrahydro- |

| 3-ethyl-δ-valerolactone |

| γ-valerolactone (GVL) |

| δ-valerolactone |

| 3-methyltetrahydro-2H-pyran |

| 3-isopropyltetrahydro-2H-pyran |

| 3-tert-butyltetrahydro-2H-pyran |

| γ-undecanolactone |

| δ-undecanolactone |

| 3-acylamino-2H-pyran-2-one |

Biological and Biomedical Research Applications of 2h Pyran 2 One, 3 Ethyltetrahydro and Its Derivatives

Exploration of Bioactivity Profiles

The exploration of the bioactivity of 3-ethyltetrahydro-2H-pyran-2-one and its chemical relatives has revealed a range of pharmacological effects. These investigations are crucial for identifying potential therapeutic leads and understanding the molecular mechanisms underlying their activity.

Antimicrobial Activity Investigations

Derivatives of the pyran-2-one ring system have been a subject of interest in the search for new antimicrobial agents. Studies have shown that the α,β-enone system within 6-hydroxy-2H-pyran-3(6H)-ones is critical for their biological action. nih.gov The antibacterial activity is also influenced by the nature and size of substituents at various positions on the pyran ring. nih.gov

For instance, research on 2H-pyran-3(6H)-one derivatives demonstrated that the presence of phenylthio, benzenesulfonyl, or p-bromophenyl substituents can be beneficial for activity against Gram-positive bacteria. nih.gov One derivative, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one, exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. nih.gov Similarly, coumarin (B35378) derivatives containing a pyran-2-one structure, such as 3-cyanocoumarin, have shown activity against Escherichia coli, S. aureus, and Candida albicans. nih.gov Other studies on 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives also reported antibacterial effects against several bacterial species. researchgate.net While these studies focus on the broader class of pyranones, they underscore the potential of this scaffold in developing new antibacterial agents.

Table 1: Antimicrobial Activity of Selected Pyran-2-one Derivatives

| Compound | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 µg/mL | nih.gov |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 µg/mL | nih.gov |

| 3-cyanocoumarin | E. coli, S. aureus, C. albicans | Active (MIC values determined) | nih.gov |

| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4′-methylcoumarin-7-yl)carboxamide] | S. aureus, E. faecalis, E. coli | Exhibited higher activity than other tested compounds | researchgate.net |

Antifungal Activity Investigations

The pyran-2-one structure is also a key feature in compounds with notable antifungal properties. Research has identified that derivatives isolated from natural sources, such as endophytic fungi, can inhibit the growth of plant pathogens. nih.gov One such compound, Ficipyrone A, a new α-pyrone isolated from Pestalotiopsis fici, demonstrated antifungal activity against the plant pathogen Gibberella zeae with an IC50 value of 15.9 μM. nih.gov

Synthetic derivatives have also been evaluated for their antifungal potential. Studies on 1,2,3-triazole-substituted derivatives of carnosic acid, which contains a lactone ring, showed activity against Candida albicans and Cryptococcus neoformans. mdpi.com For example, a derivative with a p-Br-benzyl substituent on the triazole ring showed 91% growth inhibition of C. neoformans at a concentration of 250 µg/mL. mdpi.com Another study found that 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives were active against various Candida species, including C. krusei. researchgate.net

Antitumor and Cytotoxicity Research

The pyran core has emerged as a promising pharmacophore for the development of anticancer agents. nih.gov A variety of pyran derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines. nih.govnih.gov

For example, a series of 1H-benzo[f]chromene derivatives, which contain a pyran ring, were tested against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. nih.gov Certain derivatives with di-halogen substitutions showed significant antiproliferative activity while exhibiting negligible effects on normal cell lines. nih.gov In another study, dihydropyranopyran derivatives were assessed for their anti-proliferative effects against colon (SW-480) and breast (MCF-7) cancer cells. Derivatives with 4-NO₂, 4-Cl, and 3,4,5-(OCH₃)₃ substitutions were identified as the most potent compounds against both cell lines, with IC₅₀ values ranging from 26.6 to 42.6 μM. nih.gov The cytotoxicity of some pyrovalerone derivatives, which are synthetic cathinones, has also been evaluated, showing toxic effects on neuronal (SH-SY5Y) and hepatocyte (Hep G2) cell lines. nih.gov

Table 2: Cytotoxic Activity of Selected Pyran Derivatives

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Dihydropyranopyran with 4-NO₂ substitution | SW-480 (Colon) | 34.6 μM | nih.gov |

| Dihydropyranopyran with 4-Cl substitution | MCF-7 (Breast) | 34.2 μM | nih.gov |

| Dihydropyranopyran with 3,4,5-(OCH₃)₃ substitution | MCF-7 (Breast) | 26.6 μM | nih.gov |

| Coumarin analogue with 4H-pyran ring (Compound 3d) | Breast Cancer Cell Line | 18 nM | nih.gov |

Anti-inflammatory and Immunomodulatory Studies

Significant research has been conducted on the anti-inflammatory properties of tetrahydropyran (B127337) derivatives, including those closely related to 3-ethyltetrahydro-2H-pyran-2-one. A notable example is the compound ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, designated LS20, which has demonstrated both analgesic and anti-inflammatory effects. nih.govbenthamdirect.com

In vivo studies showed that LS20 induced an antiedematogenic effect, reduced leukocyte migration, and decreased the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govbenthamdirect.com Further investigation into its mechanism suggests the involvement of the opioid system in its antinociceptive effects. nih.gov Similarly, another tetrahydropyran derivative was found to inhibit leukocyte migration and the levels of pro-inflammatory cytokines TNF-α and interleukin 1β (IL-1β), while increasing the levels of the anti-inflammatory cytokine IL-10. researchgate.net Other studies have pointed to the potential of pyran-containing compounds to act as cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation therapy. nih.gov

Enzyme Inhibition and Receptor Binding Studies

The biological activities of pyran-2-one derivatives are often linked to their ability to interact with specific enzymes and cellular receptors. For example, the anti-inflammatory effects of some pyran derivatives are attributed to their inhibition of COX enzymes. nih.gov

Molecular docking studies have been employed to understand these interactions at a molecular level. Research on thieno[2,3-d] pyrimidine (B1678525) derivatives, designed as anti-cancer agents, revealed their potential to inhibit phosphatidylinositol 3-kinase (PI3K), a crucial enzyme in cell signaling pathways. nih.gov Docking studies showed that a morpholine (B109124) moiety, often included in these derivatives, binds to a key valine residue in the hinge region of the PI3K active site. nih.gov Other research has focused on the interaction of furo[3,2-b]pyran-2-ones with various nucleophiles, which can lead to the formation of new heterocyclic systems like pyrazolones, indicating the reactivity of the pyranone ring and its potential for binding to biological targets. beilstein-journals.org Such studies are fundamental to understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies of 3-Ethyltetrahydropyran-2-ones

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. drugdesign.orgcollaborativedrug.com For pyran-2-one derivatives, SAR studies have provided valuable insights into the structural features required for their various biological effects.

In the context of antimicrobial activity, research on 2H-pyran-3(6H)-ones has shown that the α,β-unsaturated ketone (enone) system is a crucial feature for activity. nih.gov Furthermore, the steric bulk of substituents at the C-2 position was found to directly correlate with antibacterial activity against Gram-positive bacteria. nih.gov

For anti-inflammatory agents, SAR studies on novel PI3K inhibitors based on a thienopyrimidine scaffold highlighted the importance of a morpholine moiety for binding to the enzyme's active site. nih.gov The position of substituents on an attached phenyl ring was also critical; a hydroxyl group at the 3-position resulted in the best activity, while moving it to the 4-position or replacing it with other groups led to a significant decrease in inhibitory action. nih.gov In the development of potential ERK1/2 inhibitors, SAR analysis of a thiazolidine-2,4-dione derivative revealed that shifting an ethoxy substitution from the 4- to the 2-position on a phenyl ring significantly improved its ability to inhibit cell proliferation and induce apoptosis. nih.gov

These examples, while not exclusively on 3-ethyltetrahydropyran-2-ones, illustrate the principles of how structural modifications on the broader pyranone scaffold can dramatically influence biological outcomes. Such insights are critical for the rational design and development of new therapeutic agents based on this versatile chemical structure.

Substituent Effects on Biological Potency

The biological potency of 2H-pyran-2-one derivatives is highly dependent on the nature and position of substituents on the pyran ring. While specific research on 3-ethyltetrahydro-2H-pyran-2-one is limited, the principles of medicinal chemistry allow for predictions regarding the influence of the 3-ethyl group. The ethyl group, being a small, lipophilic substituent, can impact the molecule's interaction with biological targets and its pharmacokinetic profile.

The introduction of an alkyl group at the C-3 position can influence the molecule's lipophilicity, which in turn can affect its ability to cross cell membranes and interact with hydrophobic pockets of enzymes or receptors. The size and shape of the substituent are critical; for instance, increasing the alkyl chain length beyond a certain point might lead to a decrease in activity due to steric hindrance at the binding site.

To illustrate the potential impact of substituents on the biological activity of a hypothetical series of 3-substituted tetrahydro-2H-pyran-2-one derivatives, the following data table presents hypothetical IC50 values against a generic cancer cell line.

| Compound | Substituent (R) at C-3 | Hypothetical IC50 (µM) |

| 1 | H | 50 |

| 2 | CH3 | 25 |

| 3 | CH2CH3 | 15 |

| 4 | CH2CH2CH3 | 20 |

| 5 | OCH3 | 40 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential structure-activity relationships.

Stereochemical Influence on Bioactivity

The 3-ethyltetrahydro-2H-pyran-2-one molecule contains at least one chiral center at the C-3 position, and potentially another at C-6 depending on substitution patterns in derivatives. The stereochemistry of these centers can have a profound impact on biological activity. Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.

It is well-established in pharmacology that one enantiomer (the eutomer) may fit into a biological target, such as an enzyme's active site or a receptor's binding pocket, with higher affinity than the other enantiomer (the distomer). This difference in binding can lead to significant variations in potency and efficacy. For instance, the (R)- and (S)-enantiomers of 3-ethyltetrahydro-2H-pyran-2-one would present their ethyl groups in different spatial orientations, which could be critical for specific molecular interactions.

A hypothetical comparison of the bioactivity of the (R) and (S) enantiomers is presented below.

| Enantiomer | Hypothetical Target Binding Affinity (Ki, nM) |

| (R)-3-ethyltetrahydro-2H-pyran-2-one | 100 |

| (S)-3-ethyltetrahydro-2H-pyran-2-one | 500 |

Note: This data is illustrative and highlights the principle of stereoselectivity in biological systems.

Mechanistic Investigations of Biological Action

Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent or a research tool. For a novel compound like 3-ethyltetrahydro-2H-pyran-2-one, a systematic approach would be employed to elucidate its biological effects.

Identification of Molecular Targets and Signaling Pathways

The initial step in mechanistic studies often involves identifying the molecular target(s) of the compound. A variety of experimental and computational techniques can be utilized for this purpose:

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.

Computational Docking: In silico methods can predict the binding of the compound to the known structures of various proteins.

Differential Gene Expression Analysis: Techniques like RNA sequencing can reveal which genes and signaling pathways are perturbed upon treatment with the compound.

Kinase or Enzyme Profiling: The compound can be screened against a panel of kinases or other enzymes to identify direct inhibitory or activating effects.

Cellular Uptake and Intracellular Localization Research

The efficacy of a compound is dependent on its ability to reach its intracellular target. Studies on cellular uptake and localization are therefore essential. Common methodologies include:

Fluorescent Labeling: A fluorescent tag can be chemically attached to the compound, allowing for its visualization within cells using fluorescence microscopy.

Radiolabeling: Incorporating a radioactive isotope into the compound allows for quantitative measurement of its uptake and distribution within cells and tissues.

Subcellular Fractionation: After treating cells with the compound, they can be fractionated into different organelles (e.g., nucleus, mitochondria, cytoplasm) to determine the compound's localization.

Applications in Chemical Biology Probes

A chemical probe is a small molecule that is used to study biological systems. Due to its defined structure, 3-ethyltetrahydro-2H-pyran-2-one could potentially be developed into a chemical probe. To be an effective probe, a molecule should ideally possess high potency, selectivity, and a known mechanism of action.

If 3-ethyltetrahydro-2H-pyran-2-one is found to have a specific biological activity, it could be modified to create more sophisticated tools for research. For example, a "clickable" handle (e.g., an alkyne or azide (B81097) group) could be incorporated into the molecule. This would allow for its attachment to reporter molecules (like fluorophores or biotin) after it has interacted with its cellular target, a technique known as bioorthogonal chemistry.

Preclinical Research Models and In Vitro Studies (focusing on research methodologies)

The evaluation of the biological activity of a compound like 3-ethyltetrahydro-2H-pyran-2-one begins with a series of in vitro studies. These studies are conducted in a controlled laboratory setting, typically using cell cultures or isolated enzymes. The primary goals of these studies are to determine the compound's potency, selectivity, and mechanism of action.

A standard workflow for in vitro evaluation is outlined below:

| Research Methodology | Description |

| Cell Viability Assays | A panel of cancer cell lines and normal cell lines are treated with a range of concentrations of the compound to determine its cytotoxic or cytostatic effects. Common assays include MTT, MTS, and CellTiter-Glo. |

| Enzyme Inhibition Assays | If a specific enzyme target is hypothesized, direct inhibition assays are performed. These assays measure the enzyme's activity in the presence and absence of the compound. |

| Apoptosis Assays | To determine if the compound induces programmed cell death, assays such as Annexin V staining, caspase activity assays, and TUNEL assays are employed. |

| Cell Cycle Analysis | Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compound. |

| Western Blotting | This technique is used to measure the levels of specific proteins involved in signaling pathways that are thought to be affected by the compound. |

These in vitro methodologies provide the foundational data necessary to decide whether a compound warrants further investigation in more complex preclinical models, such as animal models of disease.

Applications in Materials Science and Polymer Chemistry Research

Utilization as Monomers for Polymer Synthesis

As a substituted δ-valerolactone, 2H-Pyran-2-one, 3-ethyltetrahydro- is a prime candidate for the synthesis of polyesters through ring-opening polymerization (ROP). This method is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow dispersity. rsc.org

The ring-opening polymerization of lactones is a well-established method for generating aliphatic polyesters. nih.gov The reactivity of the lactone monomer is influenced by factors such as ring strain and the nature of any substituents on the ring. Studies on various alkyl-substituted ε-caprolactones have demonstrated that the position of the substituent significantly impacts the polymerization kinetics. rsc.org For instance, research on alkyl-substituted δ-valerolactones has shown that substitution at different positions on the ring can alter the rate of polymerization. rsc.org

While specific kinetic data for the ROP of 2H-Pyran-2-one, 3-ethyltetrahydro- is not extensively documented, it is anticipated that the ethyl group at the 3-position (β-position) would influence the polymerization behavior. Comparative studies on methyl-substituted δ-valerolactones have indicated that substituents at the β-position can affect the polymerization rate. rsc.org The steric hindrance and electronic effects of the ethyl group would play a crucial role in the activity of catalysts and the propagation of the polymer chain. Various catalysts, including organometallic complexes and organic catalysts, are commonly employed for the ROP of lactones. nih.govrsc.org

Table 1: Comparative Polymerization Data of Substituted Lactones

| Monomer | Substituent Position | Catalyst | Polymerization Conditions | Resulting Polymer Properties | Reference |

| ε-Caprolactone | Unsubstituted | DPP | 25°C, Bulk | Controlled molar mass, narrow dispersity | rsc.org |

| γ-Methyl-ε-caprolactone | γ | DPP | 25°C, Bulk | Fastest polymerization rate among isomers | rsc.org |

| δ-Methyl-δ-valerolactone | δ | Various | Various | Slower polymerization rate | rsc.org |

| α-Allyl-δ-valerolactone | α | TBD | Not specified | Forms well-defined copolymers | nih.gov |

This table presents data for related substituted lactones to infer the potential behavior of 2H-Pyran-2-one, 3-ethyltetrahydro-. DPP: Diphenyl phosphate (B84403), TBD: 1,5,7-triazabicyclo[4.4.0]dec-5-ene.

The primary application of the polymerization of 2H-Pyran-2-one, 3-ethyltetrahydro- lies in the creation of biodegradable polyesters. researchgate.net Aliphatic polyesters are known for their susceptibility to hydrolysis, making them environmentally friendly materials. rsc.org The introduction of an ethyl group into the polyester (B1180765) backbone is expected to modify its properties, such as crystallinity, thermal stability, and degradation rate.

The presence of alkyl substituents can disrupt the packing of polymer chains, leading to a decrease in crystallinity and melting temperature. nih.gov This can result in more amorphous and flexible materials compared to highly crystalline polymers like poly(δ-valerolactone). The rate of biodegradation is also influenced by the chemical structure of the polyester; changes in hydrophobicity and the accessibility of ester linkages to hydrolytic agents, as influenced by the ethyl group, would be key factors. rsc.org Copolymers of substituted and non-substituted lactones can be synthesized to fine-tune these properties for specific applications. nih.gov

Role in Supramolecular Chemistry and Self-Assembly Studies

While specific studies on the supramolecular chemistry of poly(3-ethyltetrahydro-2H-pyran-2-one) are not yet prevalent, the broader class of functional polyesters offers significant potential in this area. Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can lead to the formation of well-ordered structures.

The incorporation of functional groups, such as the ethyl group in this case, can influence the self-assembly behavior of the resulting polyesters. These interactions can lead to the formation of various nanostructures like micelles, vesicles, and fibers in solution. The self-assembly of block copolymers containing polyester segments is a common strategy for creating such materials. For instance, amphiphilic block copolymers of ε-caprolactone and δ-valerolactone have been shown to form micelles that can undergo a solution-to-gel transition. The principles of supramolecular chemistry can be applied to design materials with stimuli-responsive properties, where changes in the environment (e.g., temperature, pH) can trigger a change in the material's structure and function.

Integration into Advanced Functional Materials

The polymer derived from 2H-Pyran-2-one, 3-ethyltetrahydro-, can be integrated into a variety of advanced functional materials. The ability to tune the physical and chemical properties of the polyester by controlling the polymerization process and copolymerizing with other monomers opens up a wide range of possibilities.

Functional polymers can be designed at a molecular level to possess specific characteristics for applications in fields like machinery, information technology, and biomedicine. nih.gov For example, the polyester's mechanical properties, such as its flexibility and toughness, can be tailored by the presence of the ethyl side chain. This could make it suitable for applications requiring soft and pliable materials. Furthermore, the polyester can be blended with other polymers or inorganic materials to create composites with enhanced properties. For instance, composites of poly(δ-valerolactone) with β-tricalcium phosphate have been investigated as scaffolds for tissue engineering. acs.org

Controlled Release Systems Research (focus on material design)

Biodegradable polyesters are extensively researched for their use in controlled drug delivery systems. nih.gov The polymer matrix encapsulates a therapeutic agent and releases it over a sustained period as the matrix degrades. The design of the polymer is crucial for controlling the release kinetics.

The properties of poly(3-ethyltetrahydro-2H-pyran-2-one) would be advantageous in the design of such systems. The ethyl group would increase the hydrophobicity of the polymer compared to unsubstituted poly(δ-valerolactone), which could in turn affect the rate of water uptake and subsequent hydrolysis and drug release. By creating copolymers with varying amounts of 3-ethyltetrahydro-2H-pyran-2-one, the degradation rate and, consequently, the drug release profile could be precisely controlled. nih.gov Cross-linked matrices made from copolymers of δ-valerolactone derivatives have been shown to be effective for the sustained release of various drugs. nih.gov The compatibility between the drug and the polymer matrix, which can be influenced by the presence of the alkyl substituent, is another critical factor in the design of effective drug delivery vehicles.

Environmental and Green Chemistry Research Aspects of 2h Pyran 2 One, 3 Ethyltetrahydro

Biodegradation Pathways and Environmental Fate Studies

While specific experimental data on the biodegradation of 2H-Pyran-2-one, 3-ethyltetrahydro- are limited, its chemical structure as a cyclic ester allows for the prediction of its environmental behavior based on established principles for lactones and esters. The primary mechanism for the biological breakdown of this compound is expected to be enzymatic hydrolysis.